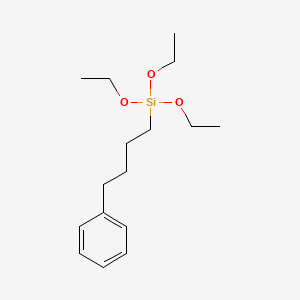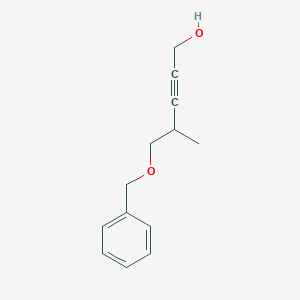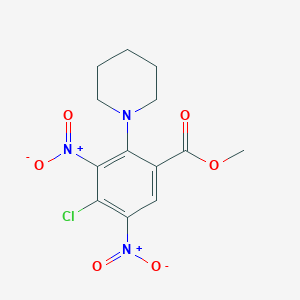
Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate is a complex organic compound that features a benzoate ester functional group, a piperidine ring, and nitro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate typically involves multiple steps. One common method includes the nitration of methyl 4-chloro-2-(piperidin-1-yl)benzoate, followed by purification and characterization of the final product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Ammonia or thiols, solvents like ethanol or water, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Major Products:
Reduction: Methyl 4-amino-3,5-dinitro-2-(piperidin-1-yl)benzoate.
Substitution: Methyl 4-chloro-3,5-dinitro-2-(substituted-piperidin-1-yl)benzoate.
Hydrolysis: 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the piperidine ring, making it less complex.
Methyl 4-amino-3,5-dinitro-2-(piperidin-1-yl)benzoate: Similar structure but with amino groups instead of nitro groups.
Methyl 4-chloro-3,5-dinitro-2-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: Methyl 4-chloro-3,5-dinitro-2-(piperidin-1-yl)benzoate is unique due to the presence of both nitro groups and a piperidine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
929194-10-5 |
|---|---|
Fórmula molecular |
C13H14ClN3O6 |
Peso molecular |
343.72 g/mol |
Nombre IUPAC |
methyl 4-chloro-3,5-dinitro-2-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C13H14ClN3O6/c1-23-13(18)8-7-9(16(19)20)10(14)12(17(21)22)11(8)15-5-3-2-4-6-15/h7H,2-6H2,1H3 |
Clave InChI |
KPTWSEZRSZMUKF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1N2CCCCC2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
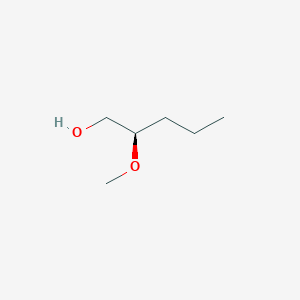


![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
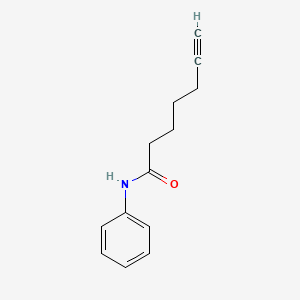
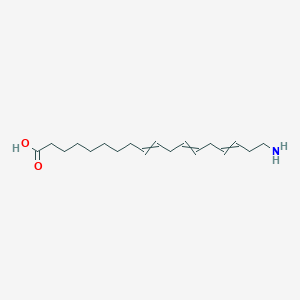
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
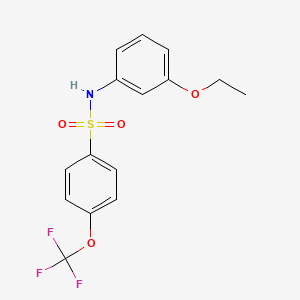
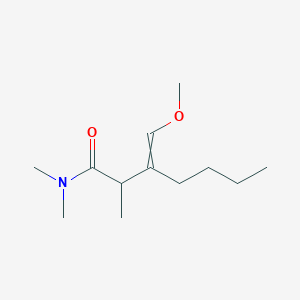
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
